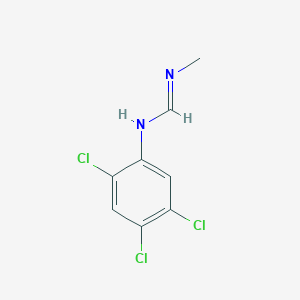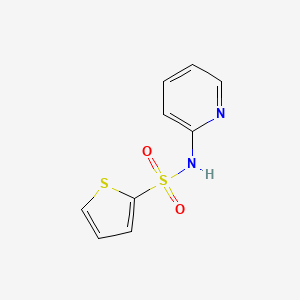
2-Thiophenesulfonamide, N-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenesulfonamide, N-2-pyridinyl- is a chemical compound with the molecular formula C9H8N2O2S2 and a molecular weight of 240.3 g/mol . This compound is characterized by the presence of a thiophene ring and a pyridine ring, connected through a sulfonamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-2-pyridinyl- typically involves the reaction of 2-thiophenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of 2-Thiophenesulfonamide, N-2-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenesulfonamide, N-2-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-Thiophenesulfonamide, N-2-pyridinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Thiophenesulfonamide, N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenesulfonamide: Lacks the pyridine ring, making it less versatile in certain applications.
N-(3-Pyridinyl)-2-thiophenesulfonamide: Similar structure but with a different substitution pattern on the pyridine ring.
5-Bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide: Contains a bromine atom and a methyl group, which can alter its chemical properties and reactivity.
Uniqueness
2-Thiophenesulfonamide, N-2-pyridinyl- is unique due to the presence of both the thiophene and pyridine rings, which confer specific chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
53442-49-2 |
|---|---|
Fórmula molecular |
C9H8N2O2S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
N-pyridin-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S2/c12-15(13,9-5-3-7-14-9)11-8-4-1-2-6-10-8/h1-7H,(H,10,11) |
Clave InChI |
SFJYLJBWDJNWSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CS2 |
Solubilidad |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
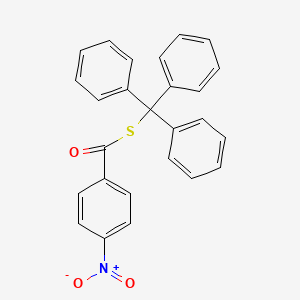
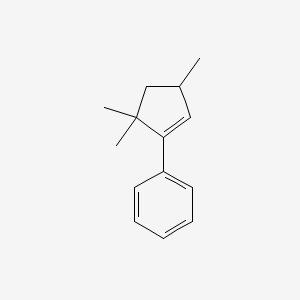
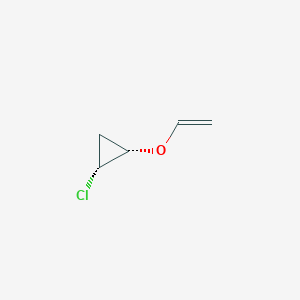
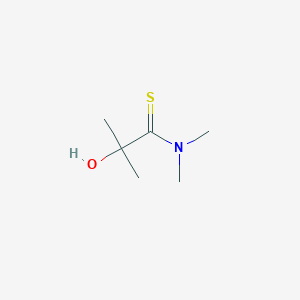

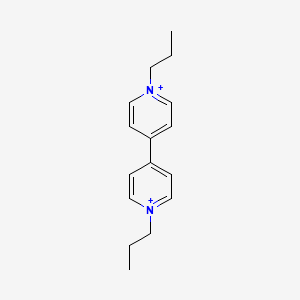
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
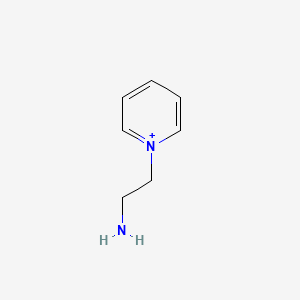
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)
